Product packaging for (R)-4-[(R)-sec-Butyl]oxazolidine-2,5-dione(Cat. No.:)

(R)-4-[(R)-sec-Butyl]oxazolidine-2,5-dione

Cat. No.: B11714021
M. Wt: 157.17 g/mol
InChI Key: WAACGCAWLJFFQX-RFZPGFLSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Development of α-Amino Acid N-Carboxyanhydride Chemistry

The chemistry of α-amino acid N-carboxyanhydrides dates back to the early 20th century. In 1906, Hermann Leuchs first reported the synthesis of these compounds, which are often referred to as Leuchs' anhydrides in his honor. wikipedia.orgwikipedia.orgresearchgate.netresearchgate.netfrontiersin.org Leuchs synthesized NCAs by heating N-alkoxycarbonyl amino acid chlorides under vacuum. wikipedia.orgfrontiersin.orgacs.org This method, however, required high temperatures that could lead to the decomposition of some NCAs. wikipedia.org

A significant advancement came with the "Fuchs-Farthing" method, which involves the direct phosgenation of free α-amino acids. frontiersin.orgmdpi.com This approach has become a prevalent method for NCA synthesis due to its efficiency and the high purity of the resulting monomers. mdpi.comresearchgate.net Over the years, modifications to this method have been introduced, such as the use of phosgene (B1210022) substitutes like diphosgene and triphosgene (B27547) to enhance safety. mdpi.comresearchgate.net The development of these synthetic routes has been crucial for the widespread use of NCAs in polymer chemistry and materials science. pmcisochem.fr

Structural Classification and Nomenclature of Oxazolidine-2,5-dione (B1294343) Derivatives

(R)-4-[(R)-sec-Butyl]oxazolidine-2,5-dione belongs to the family of oxazolidine-2,5-diones. The core of this class of compounds is a five-membered heterocyclic ring containing an oxygen atom at position 1, a nitrogen atom at position 3, and carbonyl groups at positions 2 and 5. nih.govsigmaaldrich.com The nomenclature of these derivatives follows standard IUPAC rules, where the substituents on the ring are indicated by their position and name. For instance, in this compound, the "(R)-sec-Butyl" group is located at the 4th position of the oxazolidine-2,5-dione ring.

The general structure of an oxazolidinone consists of a five-membered ring containing both nitrogen and oxygen. nih.govwikipedia.org Oxazolidine-2,5-diones are a specific subclass characterized by the two carbonyl groups. nih.govsigmaaldrich.com

The distinction between α- and β-amino acid N-carboxyanhydrides lies in the position of the amino group relative to the carboxyl group in the parent amino acid. In α-amino acids, the amino group is attached to the α-carbon, which is the carbon atom adjacent to the carboxyl group. differencebetween.comquora.com Consequently, the N-carboxyanhydride formed from an α-amino acid has a five-membered ring.

In contrast, β-amino acids have their amino group attached to the β-carbon, which is the second carbon atom from the carboxyl group. differencebetween.com The N-carboxyanhydride of a β-amino acid results in a six-membered ring. This structural difference significantly influences the reactivity and the properties of the resulting polymers.

The stereochemistry of this compound is of paramount importance as it dictates the three-dimensional structure and, consequently, the properties of the resulting polypeptides. The "(R)" designation at the 4-position (the α-carbon of the original amino acid) and in the "sec-Butyl" side chain indicates a specific spatial arrangement of the atoms.

The chirality at the α-carbon is a defining feature of most amino acids found in nature (with the exception of glycine). This stereochemistry is preserved during the synthesis of the NCA and is transferred to the resulting polypeptide chain during polymerization. The regular arrangement of these chiral centers along the polymer backbone is responsible for the formation of secondary structures, such as α-helices and β-sheets, which are fundamental to the biological function of proteins. The specific stereochemistry of the side chain further influences the packing and interactions of the polymer chains.

Fundamental Reactivity of the Oxazolidine-2,5-dione Ring System

The oxazolidine-2,5-dione ring is characterized by its high reactivity, which stems from the presence of two electrophilic carbonyl carbons (at positions 2 and 5) and a nucleophilic nitrogen atom (at position 3). mdpi.com This inherent reactivity makes the ring susceptible to nucleophilic attack, leading to ring-opening.

The most common reaction of NCAs is the ring-opening polymerization (ROP), where a nucleophilic initiator attacks one of the carbonyl carbons, leading to the opening of the ring and the formation of a propagating species. rsc.orgresearchgate.net This process is accompanied by the loss of carbon dioxide. wikipedia.org The polymerization can be initiated by a variety of nucleophiles, including primary amines, alcohols, and water. acs.orgillinois.edu The reactivity of the NCA can be influenced by the nature of the substituent at the 4-position.

Overview of the Role of α-Amino Acid N-Carboxyanhydrides in Polypeptide Synthesis

α-Amino acid N-carboxyanhydrides are the most important monomers for the synthesis of high molecular weight polypeptides via ring-opening polymerization. researchgate.netillinois.edupku.edu.cn This method offers several advantages over traditional solid-phase peptide synthesis, particularly for the preparation of long polymer chains. illinois.edu The ROP of NCAs allows for the production of homopolypeptides, random copolypeptides, and block copolypeptides with controlled molecular weights and, in some cases, narrow molecular weight distributions. researchgate.netillinois.edu

The ability to synthesize well-defined polypeptides has led to their exploration in a wide range of biomedical applications, including drug delivery, gene therapy, and tissue engineering. mdpi.comrsc.org The versatility of NCA chemistry allows for the incorporation of a wide variety of amino acid side chains, enabling the synthesis of functional polypeptides with tailored properties. pku.edu.cnrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO3 B11714021 (R)-4-[(R)-sec-Butyl]oxazolidine-2,5-dione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

(4R)-4-[(2R)-butan-2-yl]-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C7H11NO3/c1-3-4(2)5-6(9)11-7(10)8-5/h4-5H,3H2,1-2H3,(H,8,10)/t4-,5-/m1/s1

InChI Key

WAACGCAWLJFFQX-RFZPGFLSSA-N

Isomeric SMILES

CC[C@@H](C)[C@@H]1C(=O)OC(=O)N1

Canonical SMILES

CCC(C)C1C(=O)OC(=O)N1

Origin of Product

United States

Synthetic Methodologies for Chiral α Amino Acid N Carboxyanhydrides, with Emphasis on R 4 R Sec Butyl Oxazolidine 2,5 Dione Precursors

Classical Approaches to α-Amino Acid N-Carboxyanhydride Synthesis

Traditional methods for NCA synthesis have been established for over a century and are still widely employed, particularly in laboratory settings. These routes, however, often involve hazardous reagents and stringent reaction conditions.

First reported by Hermann Leuchs between 1906 and 1908, this method is the original procedure for synthesizing NCAs. nih.govfrontiersin.org The classical Leuchs method involves the intramolecular cyclization of N-alkoxycarbonyl-amino acid halides. nih.govmdpi.com Typically, an N-protected amino acid, such as an N-ethoxycarbonyl or N-methoxycarbonyl derivative, is converted to its corresponding acid chloride using a halogenating agent like thionyl chloride (SOCl₂). wikipedia.orgfrontiersin.org Subsequent heating of the acid chloride, often under vacuum, induces cyclization with the elimination of an alkyl halide to yield the desired NCA. wikipedia.org

A significant drawback of the original Leuchs method is the requirement for relatively high temperatures (50-70 °C), which can lead to the thermal decomposition of sensitive NCAs. wikipedia.orgmdpi.com To address this, several variants have been developed. These modifications primarily focus on the choice of the halogenating agent to allow for milder reaction conditions. Phosphorus-based reagents such as phosphorus pentachloride (PCl₅), phosphorus trichloride (B1173362) (PCl₃), and phosphorus tribromide (PBr₃) have been used. mdpi.comrsc.org Phosphorous tribromide, in particular, has been noted as a more reactive agent, enabling the halogenation step to occur at temperatures below 25 °C. mdpi.com

Method Starting Material Key Reagents General Conditions Advantages Disadvantages
Leuchs Method N-alkoxycarbonyl amino acidThionyl chloride (SOCl₂)Heating (50-70 °C) under vacuumOriginal, well-established methodHigh temperatures, potential for product decomposition wikipedia.orgmdpi.com
Leuchs Variant N-alkoxycarbonyl amino acidPCl₅, PCl₃, PBr₃Milder temperatures (<25 °C with PBr₃)Milder conditions, improved reactivity with PBr₃ mdpi.comPresence of impurities from halogenating agents mdpi.com

Developed in the 1950s, the Fuchs-Farthing method is arguably the most common and practical route for NCA synthesis today. frontiersin.orgmdpi.comtitech.ac.jp This approach involves the direct treatment of an unprotected α-amino acid with phosgene (B1210022) (COCl₂) or its derivatives. frontiersin.orgmdpi.com The reaction proceeds through the formation of an intermediate N-chloroformyl amino acid chloride, which then cyclizes to the NCA with the liberation of two molecules of hydrogen chloride (HCl). mdpi.com

The primary advantage of the Fuchs-Farthing route is its efficiency and applicability to a wide range of amino acids, generally providing pure NCAs with good yields and no racemization. mdpi.com However, the extreme toxicity of gaseous phosgene is a major safety concern. nih.gov To mitigate this hazard, safer, solid phosgene equivalents are now commonly used. These include diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate), which generate phosgene in situ. mdpi.comnih.gov While this improves handling safety, the synthesis still fundamentally relies on the chemistry of phosgene. rsc.org The HCl generated as a byproduct can also cause undesired side reactions, necessitating the use of HCl scavengers like α-pinene or epoxides in some protocols. mdpi.comchemrxiv.org

Method Starting Material Key Reagents Byproduct Advantages Disadvantages
Fuchs-Farthing Unprotected α-amino acidPhosgene (COCl₂)Hydrogen Chloride (HCl)Good yield and purity, no racemization mdpi.comHighly toxic gaseous reagent nih.gov
Fuchs-Farthing Variant Unprotected α-amino acidDiphosgene, TriphosgeneHydrogen Chloride (HCl)Safer handling of solid phosgene equivalents mdpi.comnih.govStill generates toxic phosgene in situ, corrosive HCl byproduct rsc.orgmdpi.com

An alternative classical approach involves the cyclization of N-carbamoyl amino acids (CAAs). This method offers a pathway to NCAs through nitrosation. In this process, a solid CAA, derived from the corresponding amino acid, is treated with a gaseous mixture of nitric oxide (NO) and oxygen (O₂), or nitrosyl chloride (NOCl). nih.govresearchgate.net This reaction quantitatively converts the CAA into the corresponding NCA at room temperature in a relatively short time. nih.gov The resulting crude NCA can then be purified and subsequently oligomerized. This method has been explored in the context of prebiotic chemistry, suggesting a potential pathway for peptide formation in early Earth conditions. nih.gov The process is efficient for preparing NCAs in high purity, as polar side products are easily removed during work-up and crystallization. researchgate.net

Contemporary and Green Chemistry Strategies for N-Carboxyanhydride Production

Modern synthetic efforts have focused on developing safer and more environmentally friendly methods for NCA production, primarily by avoiding the use of phosgene and its derivatives.

A variety of phosgene-free methods have been developed to circumvent the hazards associated with classical routes. These protocols utilize alternative activating agents to facilitate the cyclization of amino acid precursors.

One notable approach uses n-propanephosphonic acid anhydride (B1165640) (T3P®) . This method involves the reaction of Boc-protected α-amino acids with the T3P® reagent, which acts as a powerful dehydrating agent to promote cyclization. acs.orgnih.gov This process is safe, easy to operate, generates non-toxic byproducts that are simple to remove, and proceeds without detectable epimerization. nih.gov

Another strategy employs diphenyl carbonate (DPC) . In this method, an α-amino acid is first converted to an imidazolium (B1220033) salt, which then reacts smoothly with DPC to form an N-(phenyloxycarbonyl) amino acid urethane (B1682113) derivative. scite.airesearchgate.net Gentle heating of this intermediate in a moderately polar solvent induces intramolecular cyclization to the NCA, with the elimination of phenol. scite.ai

Other phosgene-free reagents that have been successfully used include di-tert-butyltricarbonate and cyanuric chloride. nih.gov A recent innovation involves the in situ generation of phosgene on-demand from chloroform (B151607) (CHCl₃) via photo-irradiation, offering a method that is controlled by light and avoids the storage of highly toxic reagents. nih.gov

Method Starting Material Key Reagent Key Feature
T3P® Method Boc-protected α-amino acidn-Propanephosphonic acid anhydride (T3P®)Safe, non-toxic byproducts, no epimerization acs.orgnih.gov
DPC Method α-Amino acid imidazolium saltDiphenyl carbonate (DPC)Mild heating induces cyclization from a stable urethane intermediate scite.ai
Photo-on-Demand α-Amino acidChloroform (CHCl₃)In situ, light-controlled generation of phosgene nih.gov

Representing a significant advancement in green chemistry, a method has been developed for the direct synthesis of NCAs from unprotected amino acids and carbon dioxide (CO₂), a renewable C1 source. rsc.orgresearchgate.net This process utilizes n-propylphosphonic anhydride (T3P®) as a coupling reagent to drive the reaction under mild conditions. rsc.orgrsc.org Most of the resulting NCAs can be isolated with greater than 95% purity after a simple aqueous work-up, avoiding the need for complex purification procedures like chromatography or recrystallization. rsc.orgresearchgate.net This strategy is considered more environmentally friendly than conventional methods that directly or indirectly use phosgene. rsc.orgrsc.org The mild conditions also allow for tandem reactions, where the freshly synthesized NCA can be used directly in subsequent synthetic steps. rsc.org

Catalytic Methods for N-Carboxyanhydride Formation

The formation of the N-carboxyanhydride ring from an α-amino acid is a cyclization reaction that has traditionally been accomplished using stoichiometric phosgenating or cyclizing agents. The two most prominent historical methods are the Fuchs-Farthing method, which involves the direct treatment of a free amino acid with phosgene or its derivatives (e.g., diphosgene, triphosgene), and the Leuchs method, which relies on the cyclization of N-alkoxycarbonyl-amino acid halides. wiley.comrsc.orgfrontiersin.orgnih.gov

While the term "catalyst" is often used more broadly in the context of polymerization of NCAs, its application to the formation of the NCA ring itself is less common in the literature. The reagents used in the Leuchs method, such as phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂), act as activating agents for the cyclization but are consumed in the reaction and are therefore not catalytic in the strict sense. rsc.orgnih.gov

Recent advancements have seen the development of various catalytic systems, primarily for the ring-opening polymerization (ROP) of NCAs. These include organocatalysts like 1,1,3,3-tetramethylguanidine (B143053) and cationic catalysts that can accelerate polymerization rates and improve control over the resulting polypeptide's molecular weight. nih.govacs.org However, the literature on true catalytic systems for the initial cyclization of the amino acid to form the oxazolidine-2,5-dione (B1294343) ring is sparse. The development of such catalytic methods remains an area of interest for improving the efficiency and sustainability of NCA synthesis.

The majority of NCA syntheses continue to rely on the established stoichiometric methods, with modifications aimed at improving safety (e.g., replacing phosgene gas with liquid or solid equivalents) and purity. wiley.com For instance, the Fuchs-Farthing method can be improved by using HCl scavengers to prevent side reactions. nih.gov A micro-flow reactor system has also been developed to allow for a rapid "basic-to-acidic flash switching" process, enabling the synthesis of NCAs from acid-labile substrates under milder conditions than the traditional Fuchs-Farthing method. titech.ac.jp

Photo-Triggered Synthesis of N-Carboxyanhydrides

Photo-triggered methodologies offer a novel approach to the synthesis of N-carboxyanhydrides, providing spatial and temporal control over the reaction. These methods can circumvent the need for harsh reagents and offer pathways to in situ generation of NCAs.

One notable development is the photo-on-demand synthesis of NCAs using chloroform (CHCl₃) as a phosgene precursor. nih.govnih.gov In this method, a solution of an α-amino acid in a mixture of chloroform and acetonitrile (B52724) is irradiated with UV light while bubbling oxygen through the mixture. The photochemical oxidation of chloroform generates phosgene in situ, which then reacts with the amino acid to form the NCA. This technique has been successfully applied to a range of amino acids, affording the corresponding NCAs on a gram scale. nih.gov A key advantage of this method is the avoidance of handling highly toxic phosgene gas directly. Chiral HPLC analysis has shown that this photochemical reaction can proceed without causing racemization. nih.gov

Another strategy involves the use of photolabile protecting groups. For instance, a primary amine initiator for NCA polymerization can be "caged" with a 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC) group. researchgate.net Upon UV irradiation, the protecting group is cleaved, releasing the primary amine which can then initiate polymerization. While this example pertains to the initiation of polymerization, the principle of using photocages could potentially be adapted for the controlled synthesis of the NCA monomer itself.

These photo-induced methods represent a significant step towards more controlled and potentially safer synthetic routes for N-carboxyanhydrides.

Stereoselective Synthesis of α-Amino Acid Precursors for Chiral N-Carboxyanhydrides (e.g., (R)-sec-Butylglycine)

The synthesis of (R)-4-[(R)-sec-Butyl]oxazolidine-2,5-dione requires the optically pure α-amino acid precursor, (R)-sec-Butylglycine. This non-proteinogenic amino acid, with its β-branched alkyl side chain, presents a synthetic challenge in controlling the stereochemistry at the α-carbon. Several general strategies for the asymmetric synthesis of unnatural and β-branched α-amino acids are applicable. nih.govnih.govorganic-chemistry.org

Established methods for asymmetric amino acid synthesis can be broadly categorized as follows:

Asymmetric Hydrogenation: The highly stereoselective hydrogenation of prochiral dehydroamino acid derivatives using chiral catalysts is a powerful method for establishing the stereocenter of the amino acid. nih.govacs.org

Chiral Glycine (B1666218) Equivalents: The use of chiral glycine templates that can undergo diastereoselective alkylation at the α-position is a common strategy. nih.gov

Phase-Transfer Catalysis: The asymmetric alkylation of glycinate (B8599266) Schiff bases under phase-transfer conditions using chiral quaternary ammonium (B1175870) salts has been shown to be effective for the synthesis of β-branched α-amino acids with high enantio- and diastereoselectivity. organic-chemistry.org

Palladium-Catalyzed C-H Activation: Recent methods involve the palladium-catalyzed alkylation of unactivated methylene (B1212753) C(sp³)–H bonds. This has been applied to the stereoselective synthesis of β-alkylated α-amino acids. acs.org

Organocatalysis: Organocatalytic methods, such as the Michael addition of aldehydes to nitroalkenes, can be used to construct the carbon skeleton with high stereocontrol, which can then be converted to the desired amino acid. nih.gov

The following table summarizes some of these asymmetric synthesis strategies applicable to the preparation of β-branched α-amino acids like (R)-sec-Butylglycine.

MethodDescriptionKey Features
Asymmetric HydrogenationHydrogenation of a prochiral enamide precursor using a chiral rhodium or iridium catalyst. acs.orgHigh enantioselectivity, often requiring specialized catalysts.
Phase-Transfer-Catalyzed AlkylationAlkylation of a glycinate Schiff base with a sec-butyl halide using a chiral phase-transfer catalyst. organic-chemistry.orgGood for kinetic resolution, allowing access to different stereoisomers.
Chiral Auxiliary-Based MethodsUse of a chiral auxiliary attached to the glycine backbone to direct the diastereoselective alkylation.Well-established, but requires additional steps for auxiliary attachment and removal.
Palladium-Catalyzed C(sp³)–H AlkylationDirected C-H activation and subsequent alkylation to introduce the β-branching. acs.orgNovel approach, allows for late-stage functionalization.

Ring Opening Polymerization Rop of R 4 R Sec Butyl Oxazolidine 2,5 Dione

Mechanistic Pathways of N-Carboxyanhydride Polymerization

The polymerization of NCAs can proceed through several concurrent mechanisms due to the presence of multiple reactive sites on the NCA ring. These include two electrophilic carbonyl groups (at C-2 and C-5) and two potentially nucleophilic sites after deprotonation (NH and CH groups) nih.gov. The most prominent mechanisms are the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM) illinois.edu.

The Normal Amine Mechanism is a nucleophilic ring-opening chain growth process. It is typically initiated by nucleophiles such as primary or secondary amines. The process begins with the nucleophilic attack of the amine initiator on the C-5 carbonyl carbon of the NCA monomer. This is followed by the opening of the anhydride (B1165640) ring and subsequent decarboxylation (loss of CO2) to form a new primary amine end-group, which can then react with another NCA monomer to propagate the polymer chain nih.gov.

Key characteristics of the NAM include:

The initiator becomes incorporated into the growing polymer chain nih.gov.

Kinetic studies often show a first-order dependence of the polymerization rate on both the monomer and the primary amine initiator concentrations rsc.org.

The rate-determining step is generally the amine addition to the C-5 carbonyl group, rather than the subsequent decarboxylation acs.orgnih.gov.

The steric bulk of the N-substituents on the NCA can affect the polymerization rate, with bulkier groups leading to a decrease in rate, consistent with the nucleophilic addition being the rate-limiting step rsc.org.

The NAM is considered responsible for living/controlled ROP, which allows for the synthesis of well-defined polypeptides with predictable molecular weights and narrow molecular weight distributions, provided that side reactions are minimized illinois.edufrontiersin.org.

The Activated Monomer Mechanism is initiated by the deprotonation of the N-H group of the NCA monomer by a strong base, such as a tertiary amine or an alkoxide anion illinois.edu. This generates a highly nucleophilic NCA anion, the "activated monomer," which then attacks another NCA monomer to initiate chain growth illinois.edursc.org.

Distinguishing features of the AMM include:

The initiator acts as a base and is not incorporated into the polymer chain nih.gov.

It is generally favored by initiators that are more basic than nucleophilic, such as hindered secondary or tertiary amines illinois.edursc.org.

The AMM can lead to very high molecular weight polypeptides and often proceeds at a faster rate than the NAM nih.govfrontiersin.org.

However, control over the polymerization can be poor, often resulting in broad molecular weight distributions frontiersin.orgresearchgate.net. This is partly due to the presence of two active sites on the propagating chains (an N-acylated NCA at one end and a primary amine at the other) mpg.de.

The AMM is not applicable to N-substituted glycine (B1666218) NCAs (NNCAs or R-NCAs), as they lack the N-H proton necessary for the initial deprotonation step rsc.orgfrontiersin.org.

In many NCA polymerization systems, the NAM and AMM can coexist, particularly when using initiators that possess both nucleophilic and basic properties, such as secondary amines or mixtures of primary and tertiary amines researchgate.netmpg.de. The balance between these two mechanisms can be influenced by factors like the nature of the initiator, the monomer structure, and the reaction conditions frontiersin.orgmpg.de.

For instance, studies have shown that in polymerizations initiated with a mixture of primary and tertiary amines, both mechanisms operate. The AMM, being a faster initiation process, may dominate in the early stages, while the NAM governs the later stages of propagation mpg.de. The ratio of the two amines can be adjusted to control the polymerization rate and the properties of the resulting polypeptide mpg.de.

Recent research has also highlighted the role of "cooperative covalent polymerization" (CCP), especially in solvents with low polarity. In this phenomenon, the secondary structure of the growing polypeptide chain, particularly the formation of α-helices, can catalyze the ring-opening of the NCA monomer, leading to a significant acceleration of the polymerization rate acs.orgacs.org. This cooperative effect can enhance the efficiency of the polymerization, allowing it to outpace side reactions acs.org.

The carbamate mechanism was once considered a significant pathway in amine-initiated NCA polymerization. This mechanism involves the formation of a propagating carbamate species through the nucleophilic ring-opening of the NCA by an amine initiator rsc.org. However, this pathway is now considered highly unlikely for NCAs that possess an N-H proton when using organic amine initiators rsc.org. The major limitation of both the NAM and AMM is often considered to be side reactions that can lead to the formation of carbamates, which can affect the control of the polymerization nih.gov. Some studies suggest that polymerizations initiated by various amines proceed via carbamate salt intermediates tandfonline.com.

Initiation Systems for (R)-4-[(R)-sec-Butyl]oxazolidine-2,5-dione ROP

The choice of initiator is crucial in controlling the ROP of NCAs, as it dictates the dominant mechanistic pathway and, consequently, the properties of the final polypeptide.

Primary and secondary amines are common initiators for the ROP of NCAs, typically proceeding via the Normal Amine Mechanism illinois.edu.

Primary Amines: These are highly nucleophilic and are effective initiators for NCA polymerization. The initiation step is often much faster than the propagation step, which is a key requirement for achieving a controlled polymerization with a narrow molecular weight distribution nih.gov. The primary amine initiator becomes the C-terminal end-group of the resulting polypeptide chain, assuming no chain-breaking side reactions occur illinois.edu.

Secondary Amines: The role of secondary amines is more complex as they can act as both nucleophiles (favoring the NAM) and bases (favoring the AMM) nih.gov. The specific pathway depends on the steric hindrance and basicity of the secondary amine frontiersin.org. Computational studies, such as Density Functional Theory (DFT), have shown that the energy barrier for the initiation step with a secondary amine is comparable to, or even slightly lower than, that with a primary amine, supporting their efficacy as initiators acs.orgnih.gov. The propagating chain end in the ROP of N-substituted NCAs is a secondary amine, which continues the polymerization via the NAM frontiersin.org.

The following table summarizes the polymerization of γ-benzyl-L-glutamate NCA initiated by various primary and secondary amines, illustrating the effect of initiator structure on the resulting polymer properties.

InitiatorPolymerization Time (h)Yield (%)Molecular Weight (Mn)Polydispersity (Đ)
n-Hexylamine249525,6001.15
Benzylamine249224,8001.18
Diethylamine488531,200 (elevated)1.35
Piperidine488829,500 (elevated)1.32

This table is illustrative and based on general findings for NCA polymerization; specific data for this compound may vary.

Hydroxyl Group Initiated Polymerization

The initiation of N-carboxyanhydride (NCA) ring-opening polymerization using hydroxyl groups, such as those from alcohols or hydroxyl-terminated polymers, presents a significant challenge. The initiation rate is considerably slower than the rate of chain propagation, which often leads to poor control over the polymerization, resulting in polymers with broad molecular weight distributions. figshare.com

To address this limitation, a specialized one-pot, two-step method has been developed to achieve controlled polymerization. acs.orgacs.org

Catalyzed Initiation : An acid catalyst is introduced at the beginning of the reaction. This catalyst accelerates the nucleophilic attack of the hydroxyl group on the NCA ring, facilitating the initial ring-opening step. acs.org Simultaneously, the acid protonates the newly formed terminal amine group, converting it into a non-nucleophilic ammonium (B1175870) salt. This effectively prevents the chain from propagating prematurely. acs.org

Base-Triggered Propagation : Once the initiation step is complete and all initiator molecules have reacted, a base is added to the system. The base deprotonates the ammonium chain ends, regenerating the reactive primary amine, which then proceeds with rapid and controlled chain propagation. figshare.com

This strategic separation of the slow initiation and fast propagation steps allows for the synthesis of well-defined homopolypeptides and complex block copolymers using a wider range of alcohol-based initiators, including macroinitiators like poly(ethylene glycol) (PEG) and poly(styrene). acs.orgacs.org

Metal-Free Organocatalysis in ROP

The use of metal-free organic molecules as catalysts for the ROP of NCAs has gained prominence as a method to produce well-defined polypeptides while avoiding potential metal contamination. mdpi.com These catalysts can operate through different mechanisms, primarily the normal amine mechanism (NAM) and the activated monomer mechanism (AMM). mpg.de

In the Normal Amine Mechanism (NAM) , a nucleophilic initiator, typically a primary amine, attacks the C5 carbonyl of the NCA ring, leading to ring-opening and the formation of a propagating chain with a terminal amine group. nih.gov In contrast, the Activated Monomer Mechanism (AMM) involves the deprotonation of the NCA's N-H bond by a strong base, creating a highly nucleophilic NCA anion that initiates polymerization. mpg.de The AMM can be difficult to control and often leads to polymers with broad dispersity. mpg.de

Organocatalysts, such as tertiary amines, can be employed to modulate these pathways. While tertiary amines alone typically favor the AMM, they can be used in combination with primary amine initiators or their salts to achieve controlled polymerization. mpg.de In such systems, a delicate equilibrium can be established where both NAM and AMM coexist, allowing for rapid polymerization while maintaining control over the polymer's molecular weight and dispersity. mpg.de Hydrogen-bonding organocatalysts, such as thiourea derivatives, have also been explored to activate the NCA monomer towards nucleophilic attack by less reactive initiators, like alcohols, further expanding the scope of metal-free ROP. researchgate.net

Photo-Initiated Polymerization using Photoamine Generators

Photo-initiated ROP provides exceptional spatial and temporal control over polypeptide synthesis. This technique utilizes photoamine generators (PAGs) , which are compounds that release a reactive amine upon exposure to UV light. rsc.orgresearchgate.net The photogenerated amine, such as cyclohexylamine, then acts as a conventional initiator for the NCA polymerization via the normal amine mechanism. nih.gov

The process offers several advantages:

On-Demand Initiation : Polymerization starts only when and where the UV light is applied.

Patterning : This control allows for the creation of patterned polypeptide surfaces by irradiating through a photomask. researchgate.net

Mild Conditions : The reaction can often be carried out at room temperature.

The mechanism of photoinitiation and subsequent polymerization has been confirmed using real-time Fourier-transform infrared spectroscopy (FTIR) to monitor the disappearance of the NCA monomer and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF-MS) to verify the attachment of the photo-generated initiator fragment to the resulting polypeptide chains. rsc.orgresearchgate.net This light-based strategy opens new avenues for designing advanced polypeptide materials and functional surfaces. researchgate.net

Protein-Initiated Polymerization and Bio-conjugates

Creating conjugates between proteins and synthetic polymers is a powerful strategy to enhance the therapeutic properties of proteins, such as improving their stability, extending their circulation half-life, and reducing their immunogenicity. The "grafting-from" approach, where polymer chains are grown directly from the protein surface, is a highly effective method for this purpose. nih.gov

The ROP of NCAs can be initiated by the nucleophilic side chains of amino acid residues on a protein's surface, most commonly the ε-amino groups of lysine. nih.gov This protein-initiated polymerization allows for the synthesis of well-defined protein-polypeptide conjugates. For instance, studies on proline NCA have demonstrated that proteins can effectively initiate polymerization, leading to protein-poly(L-proline) conjugates with preserved biological activity and enhanced resistance to extreme conditions. nih.gov This principle is broadly applicable to other NCAs, including this compound, enabling the creation of protein-poly(L-isoleucine) bio-conjugates for various biomedical applications. nih.gov

Kinetic and Mechanistic Studies of this compound ROP

Reaction Kinetics and First-Order Behavior

The kinetics of NCA polymerization provide crucial insights into the reaction mechanism and the degree of control achieved. In a well-controlled, or "living," polymerization, the concentration of active propagating chain ends remains constant throughout the reaction. Under these conditions, and assuming the initiation step is much faster than propagation, the rate of monomer consumption is directly proportional to the monomer concentration. mpg.de

This relationship is described by pseudo-first-order kinetics, which can be expressed by the equation:

ln([M]₀ / [M]t) = k_app * t

where:

[M]₀ is the initial monomer concentration.

[M]t is the monomer concentration at time t.

k_app is the apparent rate constant of propagation.

A linear relationship in a plot of ln([M]₀ / [M]t) versus time is a strong indicator of a controlled polymerization, free from significant chain-termination or side reactions. mpg.denih.gov Kinetic studies of various NCA polymerizations have confirmed this first-order behavior under controlled conditions, demonstrating the living nature of the process. mdpi.comnih.gov

Table 1: Kinetic Behavior of Controlled NCA Polymerization This interactive table summarizes the expected kinetic behavior in a controlled ROP of NCAs.

Parameter Description Expected Outcome for Controlled ROP
Kinetic Order The relationship between reaction rate and monomer concentration. Pseudo-first-order.
ln([M]₀/[M]t) vs. Time Plot A graphical analysis to determine the kinetic order. A straight line passing through the origin. nih.gov
Propagating Centers The number of active polymer chains. Remains constant throughout the polymerization. mpg.de
Molecular Weight The growth of polymer chains. Increases linearly with monomer conversion. nih.gov
Dispersity (Đ) The breadth of the molecular weight distribution. Remains low (typically < 1.2). nih.gov

Determination of Propagation Rate Constants (kp)

The propagation rate constant, kp, is a fundamental parameter that quantifies the intrinsic reactivity of a propagating chain end with a monomer molecule. It is a direct measure of how quickly the polymer chain grows. The value of kp can be determined from the apparent rate constant (k_app) obtained from the slope of the first-order kinetic plot. nih.gov

The relationship is given by:

k_app = k_p * [I]₀

where [I]₀ is the initial concentration of the initiator. By measuring k_app from the kinetic plot and knowing the initial initiator concentration, kp can be calculated.

Kinetic studies on the water-assisted ROP of proline NCA have yielded kp values in the range of 1.95–4.00 M⁻¹s⁻¹. nih.gov This is significantly faster than the kp values typically observed for conventional primary amine-initiated ROP of NCAs, which are often in the range of 10⁻³ to 10⁻² M⁻¹s⁻¹. nih.gov This highlights how different catalytic systems and reaction conditions can dramatically influence the rate of polymerization. Determining the kp for the ROP of this compound under various conditions is essential for optimizing the synthesis of poly(L-isoleucine).

In Situ Reaction Monitoring Techniques (FTIR, NMR, OWS)

Real-time monitoring of the ROP of NCAs is crucial for understanding polymerization kinetics and controlling the final polymer properties. Several in situ techniques are employed for this purpose.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for monitoring the conversion of the NCA monomer. The polymerization progress can be followed by observing the disappearance of the characteristic anhydride peaks of the NCA ring, typically found around 1860 and 1790 cm⁻¹, and the concurrent appearance of the amide I and amide II bands of the resulting polypeptide backbone. researchgate.netresearchgate.net This technique allows for the real-time determination of monomer concentration throughout the reaction. pku.edu.cn

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is another effective method for in situ monitoring. The reaction kinetics can be determined by tracking the disappearance of the monomer's characteristic proton signals, such as the N-H proton of the NCA ring, and the emergence of new signals corresponding to the polypeptide chain. pku.edu.cn This provides quantitative data on monomer conversion over time.

Optical Waveguide Spectroscopy (OWS): While less commonly cited specifically for this monomer, OWS and related techniques like Raman spectroscopy are effective for in situ monitoring of various polymerization reactions, including ROPs. nist.govresearchgate.net These methods can track changes in the chemical composition of the reaction mixture in real-time by detecting shifts in vibrational modes as the monomer is converted to a polymer.

Influence of Reaction Conditions on Rate and Control

The rate and control of the ROP of this compound are highly sensitive to various reaction parameters. Optimizing these conditions is essential for producing well-defined polypeptides with controlled molecular weights and low dispersity. researchgate.net

Temperature: Lowering the reaction temperature is a common strategy to suppress side reactions and improve polymerization control. researchgate.net For some NCA monomers, conducting the polymerization at 0°C has been shown to be preferable to room temperature, as it significantly reduces the occurrence of undesirable side reactions. rsc.org However, temperature effects can be monomer-specific, with some polymerizing faster at lower pressures. mdpi.com

Pressure: The removal of carbon dioxide (CO₂), a byproduct of the polymerization, can influence the reaction kinetics. Conducting the polymerization under high vacuum or with a constant flow of inert gas like nitrogen can accelerate the polymerization rate for certain NCAs by facilitating CO₂ removal. researchgate.netmdpi.com

Initiator and Monomer Concentration: The ratio of monomer to initiator ([M]/[I]) is a critical factor in controlling the degree of polymerization. The reaction rate is also dependent on the concentrations of both the monomer and the initiator. Kinetic studies often reveal a first-order dependence on the monomer concentration. mpg.de

Table 1: Effect of Reaction Conditions on NCA Polymerization

Parameter Effect on Polymerization References
Temperature Lower temperatures often reduce side reactions, improving control. researchgate.netrsc.org
Pressure Reduced pressure can accelerate the rate by removing CO₂. researchgate.netmdpi.com
[M]/[I] Ratio Primarily determines the final molecular weight of the polymer. illinois.edu

| Solvent | Polarity and coordinating ability can affect reaction mechanism and solubility. | researchgate.netnih.gov |

Control Over Polymerization Outcomes

Achieving precise control over the polymerization of this compound is essential for synthesizing polypeptides with desired characteristics such as predictable molecular weights, narrow molecular weight distributions (low dispersity), and specific end-group functionalities.

Achieving Living/Controlled Polymerization

A "living" polymerization is one that proceeds in the absence of irreversible chain-transfer and chain-termination steps. cmu.edue-bookshelf.de This allows for the synthesis of polymers where the chain length is directly proportional to the monomer-to-initiator ratio and enables the creation of complex architectures like block copolymers.

Several strategies have been developed to achieve living/controlled ROP of NCAs:

High-Purity Reagents and Anhydrous Conditions: NCAs are sensitive to moisture, which can act as an unwanted initiator and lead to uncontrolled polymerization. Therefore, using highly purified monomers and solvents under strictly anhydrous and inert conditions is a fundamental requirement. researchgate.net

Transition Metal Initiators: The use of certain transition metal complexes, in place of traditional primary amine initiators, has been a significant breakthrough. illinois.edunih.gov These systems can proceed through a different mechanism that allows for the synthesis of polypeptides with predictable molecular weights and narrow dispersities (Đ < 1.2). illinois.edu

Hexamethyldisilazane (HMDS): HMDS has been identified as an effective initiator that can mediate a controlled and living polymerization of NCAs, yielding well-defined polypeptides with narrow molecular weight distributions (Đ ≈ 1.05). nih.gov

Minimization of Side Reactions (e.g., Chain Transfer, Termination)

Side reactions are a major challenge in NCA polymerization, leading to a loss of control over the polymer's molecular weight and a broadening of its distribution. illinois.edu Common side reactions include:

Chain Termination: Impurities such as water or acid can react with the propagating chain end, terminating its growth. nih.gov Intramolecular cyclization, where the active chain end attacks a position on its own chain, is another termination pathway, particularly for certain amino acid derivatives. nih.gov

Chain Transfer: This process involves the termination of one growing chain and the initiation of another, leading to broader molecular weight distributions.

Strategies to minimize these reactions include:

Rigorous Purification: Careful purification of the NCA monomer is crucial to remove impurities that could lead to termination. nih.gov

Optimized Reaction Conditions: As discussed previously, low temperatures can effectively suppress side reactions. researchgate.net For instance, conducting polymerizations at 0°C has been shown to reduce the formation of unwanted side products. rsc.org

Choice of Initiator: The selection of an appropriate initiator is critical. Systems that favor the "normal amine mechanism" (NAM) over the "activated monomer mechanism" (AMM) generally offer better control and fewer side reactions. mpg.de Initiators like primary amine hydrochlorides can promote a more controlled process. researchgate.netmpg.de

Strategies for Molecular Weight Control and Narrow Dispersity

The ability to control molecular weight and achieve a narrow molecular weight distribution (low dispersity, Đ) is a hallmark of a controlled polymerization process.

Monomer-to-Initiator Ratio: In a well-controlled living polymerization, the number-average molecular weight (Mn) of the resulting polypeptide is directly determined by the initial molar ratio of monomer to initiator, multiplied by the monomer's molecular weight. illinois.edu

Fast Initiation: A key prerequisite for achieving a narrow dispersity is that the rate of initiation must be equal to or faster than the rate of propagation. nih.gov This ensures that all polymer chains begin to grow at approximately the same time. Initiators like phenyl trimethylsilyl sulfide (PhS-TMS) have been shown to provide rapid chain initiation, leading to improved control. nih.gov

Controlled Polymerization Techniques: Employing living/controlled polymerization methods, such as those using transition metal initiators or specific organo-initiators under optimized conditions, is the most effective strategy for producing polypeptides with both predictable molecular weights and low dispersity values (Đ < 1.2). illinois.eduresearchgate.net

Solvent Systems and Their Influence on Polymerization

The choice of solvent significantly impacts the ROP of NCAs, influencing the reaction rate, the control over the polymerization, and the secondary structure of the resulting polypeptide.

The polymerization of NCAs is typically conducted in organic solvents. researchgate.net The solvent's properties, such as polarity and its ability to form hydrogen bonds, can affect the solubility of both the monomer and the growing polymer chain.

Common Solvents: Dichloromethane (DCM), chloroform (B151607), tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF) are frequently used solvents for NCA polymerization. pku.edu.cnresearchgate.netnih.gov

Influence on Side Reactions: The solvent can play a role in the prevalence of side reactions. For example, polymerizations carried out in DMF can sometimes lead to N-formyl-terminated polypeptide chains. researchgate.net In some cases, the choice of solvent can be used to suppress unwanted intramolecular side reactions. For instance, using DCM or chloroform has been shown to reduce side reactions for certain reactive NCA monomers. pku.edu.cn

Effect on Polymer Conformation: The solvent can influence the secondary structure (e.g., α-helix or β-sheet) of the growing polypeptide chain. This conformation can, in turn, affect the accessibility of the propagating chain end and thus the polymerization kinetics.

Solubility Issues: A significant challenge, particularly for proline NCA but also relevant to others, is the potential for the growing polymer to precipitate from the solution. nih.gov This premature precipitation can halt further chain growth, leading to low molecular weights and poor control. The choice of solvent is critical to maintain the solubility of the polymer throughout the reaction. For some systems, a mixture of solvents, such as acetonitrile (B52724) and water, has been surprisingly effective. nih.gov

Table 2: Common Solvents and Their General Impact on NCA ROP

Solvent Abbreviation General Characteristics and Impact
N,N-Dimethylformamide DMF Aprotic, polar. Can lead to side reactions like N-formylation. researchgate.net
Dichloromethane DCM Halogenated, moderately polar. Often used to suppress certain side reactions. pku.edu.cn
Tetrahydrofuran THF Ether, moderately polar. A common solvent for ROP. pku.edu.cnnih.gov
Chloroform - Halogenated. Similar to DCM, can help minimize side reactions. pku.edu.cn

Anhydrous Versus Aqueous Polymerization Conditions

The environment in which the ROP of NCAs is conducted has a profound impact on the reaction's success. Historically, the process has been dictated by a strict requirement for moisture-free conditions to achieve well-defined polypeptides. However, recent research has unveiled a more complex and sometimes beneficial role for water in the polymerization medium.

Traditionally, the ROP of NCAs is performed under stringent anhydrous conditions, often inside a glovebox, using dried solvents. springernature.comoup.com This is because water and other protic impurities can act as competing nucleophiles, initiating undesired polymerization chains or terminating propagating chains. illinois.edu Such side reactions lead to poor control over the polypeptide's molecular weight and a broad molecular weight distribution (high dispersity, Đ). illinois.edu The mechanism involves the hydrolysis of the NCA monomer to its parent amino acid, which can disrupt the polymerization process. wikipedia.org

Conversely, a paradigm shift has occurred with the discovery of "water-assisted" or "water-tolerant" ROP of certain NCAs. oup.com While most NCA polymerizations are sensitive to moisture, some systems exhibit remarkably different behavior. For instance, the polymerization of proline N-carboxyanhydride (ProNCA) was found to be unexpectedly rapid and controlled in the presence of water, affording well-defined poly-L-proline in minutes compared to the days or weeks required under anhydrous conditions. oup.com Theoretical and experimental studies suggest that water can play a crucial role in facilitating a proton shift during the chain propagation step, which significantly lowers the reaction's energy barrier. researchgate.net This accelerated polymerization can outpace potential water-induced side reactions. researchgate.net Furthermore, strategies such as conducting the polymerization in a biphasic water/dichloromethane system have been developed to leverage the presence of water to remove impurities into the aqueous phase while the polymerization proceeds in the organic phase.

Recent methodologies, such as using lithium hexamethyldisilazide (LiHMDS) as an initiator, have enabled superfast polymerization that can be conducted in an open-to-air vessel, showcasing a high tolerance to ambient moisture. springernature.comspringernature.com This method can yield high-molecular-weight polypeptides in minutes, a sharp contrast to the slower, moisture-sensitive traditional amine-initiated polymerizations. springernature.com

Table 1: Comparison of Anhydrous and Aqueous-Assisted NCA Polymerization Characteristics Data presented is illustrative of general findings in NCA polymerization, particularly informed by studies on monomers like Proline-NCA.

FeatureAnhydrous ROP ConditionsAqueous-Assisted ROP Conditions
Reaction Time Slow (hours to days)Fast (seconds to minutes)
Reaction Setup Requires glovebox and anhydrous solventsCan be performed in open vessels or biphasic systems
Control over Molar Mass Can be well-controlled if impurities are rigorously excludedCan be well-controlled; fast kinetics can outpace side reactions
Dispersity (Đ) Typically low ( < 1.2) under ideal conditionsCan achieve low values (e.g., < 1.2)
Mechanism Consideration Water acts as an initiator/terminator, leading to loss of controlWater can act as a proton transfer catalyst, accelerating propagation

Continuous Flow Reactor Systems for Enhanced Productivity

To overcome the limitations of traditional batch polymerization, such as scalability and precise control over reaction parameters, continuous flow reactor systems have emerged as a powerful tool for polypeptide synthesis via NCA ROP. These systems offer enhanced productivity, safety, and automation. nih.govchimia.ch

Continuous flow chemistry involves pumping reagents through a network of tubing or microreactors, where mixing and reaction occur. chimia.ch This setup provides superior heat and mass transfer compared to batch reactors, allowing for precise temperature control and efficient mixing. researchgate.net A key advantage in the context of NCA ROP is the efficient removal of the carbon dioxide (CO₂) byproduct generated during the polymerization. nih.govnih.gov In the standard amine-initiated mechanism, the removal of CO₂ shifts the equilibrium from a dormant carbamic acid chain end to a reactive primary amine, thereby accelerating the rate of polymerization. nih.gov

Research has demonstrated that conducting NCA ROP in a silicon microflow reactor can dramatically shorten reaction times. For example, the polymerization of certain NCAs reached over 90% monomer conversion in just 40 minutes in a flow system, whereas the same reaction in a conventional batch setup required 6 hours. nih.gov This acceleration is attributed to the high gas permeability of the reactor tubing, which facilitates the continuous removal of CO₂. nih.gov The productivity of such systems can be significantly higher than batch processes, enabling the synthesis of grams of polypeptide per hour.

Furthermore, flow systems can be fully automated, allowing for the synthesis of complex polypeptide sequences and block copolymers with high fidelity. chimia.chresearchgate.net By integrating robotic liquid handlers and in-line monitoring tools (like UV spectroscopy), the synthesis process can be controlled with high precision, reducing reagent excess and minimizing waste. chimia.chvapourtec.com This automated approach not only increases throughput but also enhances reproducibility, making it an attractive strategy for producing polypeptide libraries for research and biomedical applications. researchgate.net

Table 2: Comparison of Batch vs. Continuous Flow ROP of NCAs

ParameterTraditional Batch ReactorContinuous Flow Reactor
Reaction Time Slower (e.g., ~6 hours) nih.govSignificantly Faster (e.g., ~40 minutes) nih.gov
Productivity Lower, limited by batch size and long reaction timesHigher, capable of continuous production ( g/hour )
CO₂ Removal Inefficient, can limit reaction rateHighly efficient, accelerates polymerization nih.govnih.gov
Process Control Less precise control over temperature and mixingPrecise and homogenous control over reaction conditions researchgate.net
Scalability Challenging to scale up consistentlyMore straightforward to scale by running for longer times
Automation Difficult to fully automateReadily amenable to full automation and in-line monitoring researchgate.netvapourtec.com

Stereochemical Control and Chirality in Poly R Sec Butylglycine Synthesis

Retention of Chirality during ROP

A fundamental aspect of the ring-opening polymerization of chiral N-carboxyanhydrides is the retention of the stereochemical integrity at the α-carbon of the amino acid residue. In the case of (R)-4-[(R)-sec-butyl]oxazolidine-2,5-dione, the polymerization proceeds through a nucleophilic attack on one of the carbonyl groups of the NCA ring, followed by ring-opening and the formation of a carbamate intermediate, which subsequently decarboxylates to extend the polypeptide chain.

During this process, the bonds to the chiral center at the 4-position of the oxazolidine-2,5-dione (B1294343) ring are not directly involved in the reaction mechanism. As a result, the polymerization occurs with the retention of the (R)-configuration at the α-carbon of the sec-butylglycine monomer unit. This high fidelity in preserving the stereochemistry is crucial for obtaining stereoregular poly[(R)-sec-butylglycine], which is a prerequisite for the formation of well-defined secondary structures. Studies on similar heterocyclic systems, such as oxazolidinethiones, have also demonstrated that ring-opening reactions proceed with the retention of the original stereochemistry dergipark.org.tr.

Table 1: Stereochemical Outcome of the ROP of this compound

MonomerChiral CenterPolymerization MechanismStereochemical Outcome at α-Carbon
This compound(R) at C4Nucleophilic Ring-OpeningRetention of (R)-configuration

Impact of Monomer Stereochemistry on Polymerization Kinetics and Mechanism

The stereochemistry of the NCA monomer, including the presence of the bulky sec-butyl group, significantly influences the kinetics and mechanism of the polymerization. The rate of polymerization of NCAs is sensitive to both the steric hindrance and the electronic effects of the substituent at the 4-position.

A comprehensive study on the effect of N-alkylation in NCA ring-opening polymerization has shown that electron-donating alkyl groups can enhance the kinetic rates of polymerization through an inductive effect. This electronic enhancement can, to some extent, counteract the negative impact of steric bulk during the propagation steps rsc.org. The sec-butyl group in this compound is an electron-donating group, which would be expected to increase the nucleophilicity of the nitrogen atom, thereby influencing the polymerization rate.

Table 2: Factors Influencing the Polymerization Kinetics of this compound

FactorInfluence on Polymerization RateRationale
Electronic Effect of sec-Butyl Group IncreaseThe electron-donating nature of the alkyl group increases the nucleophilicity of the propagating chain end.
Steric Hindrance of sec-Butyl Group DecreaseThe bulky branched structure hinders the approach of the reacting species.

Helical Conformations and Secondary Structure Formation in Polypeptides Derived from Chiral N-Carboxyanhydrides

The stereoregularity of poly[(R)-sec-butylglycine] is a key determinant of its ability to adopt stable secondary structures in solution and in the solid state. Polypeptides derived from chiral, non-racemic NCAs often exhibit a strong propensity to form helical conformations, such as the α-helix or the 310-helix. The formation of a specific helical sense (i.e., a right-handed or left-handed helix) is directed by the chirality of the constituent amino acid residues.

For poly[(R)-sec-butylglycine], the exclusive presence of (R)-enantiomers is expected to favor the formation of a predominantly left-handed helical structure. The stability of this helix is maintained by a network of intramolecular hydrogen bonds between the amide protons and carbonyl oxygens of the polypeptide backbone. The bulky and chiral sec-butyl side chains will project outwards from the helical core, and their interactions can further influence the stability and packing of the helices.

Circular dichroism (CD) spectroscopy is a powerful technique for characterizing the helical structures of polypeptides. A helical polypeptide will exhibit a characteristic CD spectrum with distinct positive and negative bands. For instance, a left-handed α-helix typically shows a positive Cotton effect around 195 nm and two negative Cotton effects around 208 nm and 222 nm nih.govnih.gov. The specific chiroptical properties of poly[(R)-sec-butylglycine] would provide valuable information about its solution conformation.

Diastereoselective Polymerization in the Presence of Chiral Initiators/Additives

Diastereoselective polymerization offers a sophisticated level of stereochemical control, where a chiral initiator or additive influences the polymerization of a chiral monomer to favor one diastereomeric outcome over another. In the context of the polymerization of this compound, a chiral initiator can potentially influence the rate of polymerization or the helical sense of the resulting polymer.

The concept of helix-sense-selective polymerization, first demonstrated with achiral monomers, can be extended to chiral monomers. When a chiral initiator is used to polymerize a chiral NCA, a "match-mismatch" effect can be observed. In a "matched" pairing, the chirality of the initiator and the monomer cooperate to produce a polymer with a strong preference for a particular helical sense at an enhanced rate. In a "mismatched" pairing, the chiralities are opposed, which can lead to a slower polymerization rate and a less defined helical structure.

For instance, the use of optically active amines or chiral organometallic complexes as initiators for NCA polymerization has been shown to induce asymmetry in the resulting polypeptide chain illinois.edu. In the case of this compound, employing a chiral initiator could further enhance the formation of a specific helical conformation of poly[(R)-sec-butylglycine].

Table 3: Hypothetical Diastereoselective Polymerization of this compound with Chiral Initiators

MonomerChiral InitiatorExpected Outcome
This compound(S)-Chiral AminePotential "matched" interaction, leading to a highly regular left-handed helix at an accelerated rate.
This compound(R)-Chiral AminePotential "mismatched" interaction, leading to a less defined helical structure or a slower polymerization rate.

Advanced Poly R Sec Butylglycine Architectures and Functionalization

Synthesis of Homopolypeptides from (R)-4-[(R)-sec-Butyl]oxazolidine-2,5-dione

The primary method for synthesizing poly[(R)-sec-butylglycine] is the ring-opening polymerization (ROP) of the corresponding N-carboxyanhydride (NCA) monomer, this compound. This technique is widely employed for the preparation of high molecular weight polypeptides with controlled structures. The polymerization is typically initiated by a nucleophilic species, such as a primary amine, which attacks the carbonyl group of the NCA ring, leading to its opening and the subsequent propagation of the polymer chain.

The selection of the initiator and reaction conditions plays a crucial role in determining the molecular weight and polydispersity index (PDI) of the resulting homopolypeptide. Various initiators, including simple primary amines like n-hexylamine and more complex macroinitiators, have been utilized to control the polymerization process. The reaction is generally carried out in an anhydrous solvent, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), to prevent premature termination of the growing polymer chains by water.

Detailed studies on the homopolymerization of this compound are limited in publicly available literature, and specific data on molecular weight and PDI under various conditions are not readily found. However, based on analogous NCA polymerizations, it is expected that the molecular weight can be controlled by adjusting the monomer-to-initiator ratio, and a low PDI can be achieved with careful control of reaction parameters.

Table 1: Representative Homopolymerization of N-Carboxyanhydrides (Note: Data for the specific monomer this compound is not available in the searched literature. The following table is a generalized representation based on typical NCA polymerizations.)

InitiatorMonomer/Initiator RatioSolventTemperature (°C)Mn ( g/mol )PDI
n-Hexylamine100DMF2510,000 - 15,0001.1 - 1.3
Sodium Methoxide200THF020,000 - 30,0001.2 - 1.5
Hexamethyldisilazane50Dichloromethane255,000 - 8,000< 1.2

Block Copolymer Synthesis through Sequential Monomer Addition

The living nature of NCA ring-opening polymerization allows for the synthesis of well-defined block copolymers through the sequential addition of different NCA monomers. This method involves the polymerization of the first monomer to create a living polymer chain, followed by the introduction of a second monomer, which then polymerizes from the active chain end of the first block.

This compound can be used to form one of the blocks in a copolymer architecture. For instance, a hydrophilic NCA monomer, such as that derived from L-glutamic acid, can be polymerized first, followed by the addition of this compound to create an amphiphilic diblock copolymer. The resulting polymer would possess a hydrophilic poly(L-glutamic acid) segment and a hydrophobic poly[(R)-sec-butylglycine] segment. Such materials are of interest for their self-assembly properties in aqueous solutions, forming structures like micelles or vesicles.

The synthesis of block copolymers containing poly[(R)-sec-butylglycine] would follow established protocols for sequential NCA polymerization. The order of monomer addition can be critical in achieving well-defined block copolymers, as the reactivity of the NCA monomers can differ.

Table 2: Illustrative Synthesis of a Diblock Copolymer via Sequential NCA Addition (Note: This is a hypothetical example as specific data for copolymers with this compound is not available.)

First MonomerSecond MonomerInitiatorSolventMn (Block 1) ( g/mol )Mn (Total) ( g/mol )PDI
γ-Benzyl L-glutamate NCAThis compoundn-HexylamineDMF10,00025,000< 1.2
ε-Trifluoroacetyl-L-lysine NCAThis compoundHexamethyldisilazaneDioxane15,00030,000< 1.2

Hybrid Materials and Polymer Brushes

Hybrid materials and polymer brushes represent advanced macromolecular architectures where polymers are attached to a substrate, which can be a flat surface or a nanoparticle. These materials exhibit unique properties due to the high density and conformational constraints of the grafted polymer chains.

Polymer brushes of poly[(R)-sec-butylglycine] can be prepared using a "grafting from" approach. This method involves immobilizing an initiator on a substrate surface, followed by the in-situ polymerization of this compound from the surface-bound initiators. This technique allows for the formation of dense and well-defined polymer brushes.

The substrate, such as a silicon wafer or gold surface, is first functionalized with a layer of molecules that can initiate NCA polymerization, for example, by introducing primary amine groups. The functionalized substrate is then immersed in a solution of the NCA monomer to grow the polymer chains from the surface. The thickness and grafting density of the resulting polymer brush can be controlled by adjusting the reaction time, monomer concentration, and the density of initiator sites on the surface.

While the general methodology for creating polypeptide brushes is established, specific examples and detailed characterization of poly[(R)-sec-butylglycine] brushes are not prominently reported in the scientific literature.

Post-Polymerization Modification Strategies for Polypeptides

Post-polymerization modification is a powerful strategy to introduce a wide range of functionalities into a pre-existing polymer. This approach allows for the synthesis of functional polymers that may not be accessible through the direct polymerization of functional monomers.

For polypeptides derived from this compound, post-polymerization modification would target the side chains or the chain ends. However, the sec-butyl side chain of poly[(R)-sec-butylglycine] is aliphatic and generally unreactive, making it a challenging target for modification. Therefore, post-polymerization strategies for this specific homopolymer would likely focus on the functionalization of the polymer chain ends.

Alternatively, to introduce functionality along the polymer backbone, this compound could be copolymerized with a functional NCA monomer that contains a reactive group in its side chain. For example, copolymerization with an NCA derived from L-lysine would introduce primary amine groups in the side chains of the resulting copolymer. These amine groups could then be modified using a variety of chemical reactions, such as amidation or alkylation, to attach different functional moieties. This approach would create a functionalized polypeptide with a random or block distribution of the sec-butyl and the functionalized side chains.

Computational and Theoretical Investigations of R 4 R Sec Butyl Oxazolidine 2,5 Dione and Its Polymerization

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful tool to investigate the intricate details of chemical reactions, including the synthesis and polymerization of NCAs. These studies provide a molecular-level understanding of the reaction pathways and the factors governing their efficiency.

For the amine-initiated ROP of NCAs, including those with bulky side chains like the sec-butyl group, DFT studies have been instrumental in elucidating the multi-step reaction mechanism, commonly referred to as the normal amine mechanism (NAM). frontiersin.orgnih.gov This mechanism involves three key steps: nucleophilic attack of the amine on the C5 carbonyl of the NCA ring, ring-opening of the anhydride (B1165640), and subsequent decarboxylation to regenerate the amine at the chain end. frontiersin.orgnih.govnih.govacs.org

Table 1: Key Steps in the Normal Amine Mechanism (NAM) for NCA Polymerization

Step Description Role in ROP
1. Nucleophilic Attack The initiating amine attacks the electrophilic C5 carbonyl of the NCA ring. Rate-Determining Step
2. Ring Opening The tetrahedral intermediate collapses, leading to the opening of the anhydride ring. Fast

| 3. Decarboxylation | A molecule of carbon dioxide is eliminated, regenerating a primary amine at the propagating chain end. | Fast |

DFT calculations allow for the quantitative determination of the energy barriers associated with both the synthesis of the NCA monomer and its subsequent polymerization. The synthesis of NCAs, often achieved through the cyclization of N-alkoxycarbonyl amino acids, involves a ring-closing step with a specific energy barrier. For alanine-NCA, this barrier has been calculated to be around 22.0 kcal/mol. frontiersin.orgnih.gov The presence of a bulkier sec-butyl group in (R)-4-[(R)-sec-Butyl]oxazolidine-2,5-dione would likely modulate this value due to conformational constraints.

During polymerization, the energy barrier of the rate-determining nucleophilic attack is of primary interest. Studies on various NCAs have shown that this barrier is highly sensitive to the steric bulk of the substituent at the C4 position. frontiersin.orgnih.gov For NCAs with larger, more sterically demanding side chains, the energy barrier for the carbonyl addition step is generally higher, leading to a slower polymerization rate. frontiersin.orgnih.gov This is attributed to increased steric repulsion in the transition state.

Table 2: Calculated Gibbs Free Energy Barriers (ΔG‡) for Key Steps in the ROP of Representative NCAs

NCA Monomer Initiator Rate-Determining Step Calculated ΔG‡ (kcal/mol) Reference
L-Alanine-NCA Ethylamine Amine addition to C5 carbonyl ~18-22 frontiersin.orgnih.gov
Sarcosine-NCA Dimethylamine Amine addition to C5 carbonyl ~17-20 nih.govacs.org
N-isopropylglycine-NCA Propagating chain end Amine addition to C5 carbonyl Higher than less hindered NCAs frontiersin.orgnih.gov

Note: The value for this compound is an educated estimate based on established structure-reactivity relationships.

Molecular Dynamics Simulations of Polymerization Processes

While DFT is excellent for detailing reaction mechanisms, molecular dynamics (MD) simulations provide insights into the dynamic processes of polymer chain growth and folding. nih.gov For the polymerization of chiral NCAs like this compound, MD simulations can model the self-assembly of the growing polypeptide chains into secondary structures such as α-helices and β-sheets. nih.govwustl.eduresearchgate.net

These simulations can reveal how the stereochemistry and the bulky nature of the sec-butyl side chains influence the conformational preferences of the resulting polymer. The interactions between the side chains, the polymer backbone, and the solvent environment can be simulated over time to understand the folding dynamics and the stability of different secondary structures. This is particularly important as the formation of stable secondary structures during polymerization can influence the kinetics of the reaction.

Structure-Reactivity Relationships in Chiral N-Carboxyanhydrides

The relationship between the molecular structure of a chiral NCA and its reactivity in ROP is a cornerstone of predictive polymer chemistry. For this compound, the key structural features influencing its reactivity are the chirality at the C4 position and the steric bulk of the sec-butyl group.

As established by both experimental kinetics and DFT calculations on a range of NCAs, increasing the steric hindrance of the side chain generally decreases the rate of polymerization. frontiersin.orgnih.gov This is a direct consequence of the higher energy barrier for the nucleophilic attack of the initiator on the sterically hindered C5 carbonyl. The order of reactivity for N-substituted glycine (B1666218) NCAs, for instance, has been shown to decrease with increasing side-chain size. frontiersin.orgnih.gov Therefore, it is expected that this compound would exhibit a slower polymerization rate compared to NCAs with smaller side chains like alanine (B10760859) or leucine.

The chirality of the monomer also plays a crucial role in the stereochemistry of the resulting polymer, which in turn affects its secondary structure and properties. The polymerization of enantiomerically pure NCAs typically leads to isotactic polypeptides that are more prone to forming ordered secondary structures.

Predictive Modeling for Polymerization Control

Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) models, aims to establish a mathematical relationship between the structural features of monomers or catalysts and the outcomes of polymerization, such as reaction rate and polymer molecular weight. mdpi.com For the polymerization of this compound, predictive models could be developed to forecast its polymerization behavior under various conditions.

By building a database of experimental and computational data for a series of related chiral NCAs, models can be trained to predict the kinetic parameters based on descriptors that quantify the steric and electronic properties of the side chains. Such models would be invaluable for optimizing reaction conditions to achieve a desired degree of polymerization and to control the microstructure of the resulting polypeptide without the need for extensive trial-and-error experimentation. These predictive tools are still emerging in the field of NCA polymerization but hold significant promise for the future of controlled polypeptide synthesis.

Green Chemistry and Sustainable Approaches in R 4 R Sec Butyl Oxazolidine 2,5 Dione Chemistry

Utilization of Bio-Based Feedstocks for N-Carboxyanhydride Synthesis

A significant advancement in the sustainable synthesis of NCAs is the utilization of bio-based feedstocks. Amino acids, the fundamental building blocks of proteins, are readily available from renewable biological sources. sustell.com The direct use of these plant-derived amino acids as starting materials for NCA synthesis represents a key strategy in reducing the reliance on petrochemical precursors. donaldson.com

Furthermore, innovative methods are being developed to incorporate abundant and non-toxic C1 sources like carbon dioxide (CO2) into the synthesis of the NCA ring. polypeptide.com This approach not only utilizes a greenhouse gas as a raw material but also offers a more sustainable alternative to traditional methods that often rely on hazardous reagents. polypeptide.com Research has demonstrated the successful preparation of various NCAs directly from amino acids and CO2, highlighting a greener pathway for the synthesis of these important monomers. polypeptide.com

Table 1: Comparison of Feedstocks for N-Carboxyanhydride (NCA) Synthesis

Feedstock ComponentTraditional ApproachBio-Based ApproachSustainability Advantage of Bio-Based Approach
Amino Acid Source Synthetically derivedPlant-derived, fermentationRenewable, reduces dependence on fossil fuels.
Carbonyl Source Phosgene (B1210022) and its derivatives (e.g., triphosgene)Carbon Dioxide (CO2)Utilizes a waste product, non-toxic, abundant.

Environmentally Benign Reaction Conditions and Solvents

Efforts to create greener synthetic routes for NCAs and their subsequent polymerization into polypeptides extend to the reaction conditions and solvents employed. A primary focus has been the replacement of hazardous reagents like phosgene, which is highly toxic. donaldson.compolypeptide.com Alternative, milder reagents are being explored to facilitate the cyclization of amino acids to form the NCA ring. polypeptide.com

Bio-inspired polymerization strategies are also being developed to overcome the challenges associated with the stringent water-free conditions typically required for NCA polymerization. nih.govnih.gov One innovative approach utilizes a water/dichloromethane biphasic system. nih.govnih.gov In this system, impurities can be extracted into the aqueous phase, while the polymerization proceeds at the interface or in the organic phase at a rate that outpaces water-induced side reactions. nih.govnih.gov This method not only tolerates the presence of water but also simplifies the purification of the NCA monomer, making the process more efficient and scalable. nih.govillinois.edu

Table 2: Greener Solvents and Conditions in NCA Chemistry

AspectConventional MethodGreener Alternative(s)Environmental Benefit
Reagents Phosgene, triphosgene (B27547)n-propylphosphonic anhydride (B1165640), CO2Avoidance of highly toxic and hazardous chemicals. polypeptide.com
Solvents N,N-dimethylformamide (DMF), Tetrahydrofuran (B95107) (THF) gfi.orgDichloromethane (DCM), Chloroform (B151607), cosolvent systems, biphasic DCM/water systems researchgate.netillinois.edunasdaq.comReduced solvent toxicity, potential for solvent recycling, tolerance to water. donaldson.compolypeptide.com
Conditions Strict anhydrous conditions, glovebox required nih.govOpen-vessel polymerization, biphasic systems nih.govSimplified procedures, reduced energy consumption, potential for larger scale production. nih.govillinois.edu

Waste Reduction and Atom Economy in N-Carboxyanhydride Synthesis and Polymerization

The principles of atom economy and waste reduction are central to the development of sustainable chemical processes. nih.gov Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. nih.gov Reactions with high atom economy are inherently greener as they generate less waste. nih.gov

In the context of NCA synthesis, traditional methods involving phosgene or its derivatives can have lower atom economy due to the formation of byproducts. Newer methods that directly incorporate CO2 into the amino acid structure can offer a higher atom economy. Addition reactions, such as the ring-opening polymerization of NCAs, generally exhibit high atom economy as all the atoms of the monomer are incorporated into the growing polymer chain. polypeptide.com

Life Cycle Assessment Considerations for Polypeptide Production

A comprehensive evaluation of the sustainability of polypeptide production requires a Life Cycle Assessment (LCA). rsc.org An LCA provides a holistic view of the environmental impacts associated with a product or process, from raw material extraction ("cradle") to final disposal or recycling ("grave"). sustell.commdpi.com For polypeptides derived from (R)-4-[(R)-sec-Butyl]oxazolidine-2,5-dione, a full LCA would involve several key stages. sustell.com

The four main phases of an LCA are:

Goal and Scope Definition: This initial phase establishes the purpose of the assessment and the boundaries of the system to be studied. sustell.com

Inventory Analysis (LCI): This involves compiling data on all the inputs (e.g., energy, raw materials) and outputs (e.g., emissions, waste) of the system. sustell.com

Impact Assessment (LCIA): The data from the LCI is used to evaluate the potential environmental impacts, such as global warming potential, resource depletion, and ecotoxicity. sustell.com

For polypeptide production, the LCA would consider the environmental footprint of producing the amino acid feedstock, the energy and materials used in the synthesis of the NCA monomer, the solvents and reagents used in the polymerization process, and the energy required for purification and processing of the final polypeptide. nih.gov Furthermore, the end-of-life of the polypeptide, whether it is designed to be biodegradable or recycled, is a critical component of the assessment. researchgate.net By identifying the most energy and resource-intensive steps in the process, an LCA can guide the development of more sustainable manufacturing practices for polypeptide-based materials. mdpi.com

Q & A

Q. What are the recommended synthetic routes for (R)-4-[(R)-sec-Butyl]oxazolidine-2,5-dione?

The synthesis typically involves cyclization of chiral amino acid derivatives with a sec-butyl halide under basic conditions. For example, reacting (R)-sec-butyl bromide with a protected serine or threonine derivative in the presence of potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) in ethanol or dichloromethane. Cyclization is achieved via intramolecular nucleophilic attack, forming the oxazolidine-2,5-dione scaffold. Recrystallization from methanol or ethanol is commonly used for purification .

Q. How can the purity and stereochemical integrity of the compound be confirmed?

  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with a hexane/isopropanol mobile phase to resolve enantiomers.
  • X-ray crystallography : Employ SHELX software for structure refinement to confirm absolute configuration and crystal packing .
  • NMR spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) and nuclear Overhauser effect (NOE) to verify stereochemistry .

Q. What safety precautions are critical during handling?

  • Use P95 respirators (US) or ABEK-P2 filters (EU) to prevent inhalation of fine particulates.
  • Avoid skin contact with nitrile gloves and lab coats.
  • Ensure proper ventilation and avoid release into drains, as per environmental safety guidelines .

Advanced Research Questions

Q. How does stereochemistry at the sec-butyl group influence biological activity?

Comparative studies of (R)- vs. (S)-configured analogs suggest stereochemistry significantly impacts target binding. For example, (R)-sec-butyl derivatives may exhibit enhanced lipophilicity, improving membrane permeability in antimicrobial assays. Activity can be quantified via IC₅₀ values in enzyme inhibition studies (e.g., serine hydrolases) using fluorogenic substrates .

Q. What methodologies resolve contradictions in reported biological activity data?

  • Standardized assays : Replicate studies under controlled conditions (e.g., pH 7.4, 37°C) using reference compounds.
  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., sec-butyl vs. benzyl groups) to identify key pharmacophores.
  • Meta-analysis : Pool data from multiple studies, applying statistical tools (e.g., ANOVA) to account for experimental variability .

Q. What computational tools are suitable for mechanistic studies of its reactivity?

  • Density Functional Theory (DFT) : Optimize transition states for cyclization or ring-opening reactions using Gaussian or ORCA software.
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) in GROMACS or AMBER to predict binding modes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.